molecular formula C12H12Br2N2O2 B12690235 5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione CAS No. 511-75-1

5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12690235
CAS No.: 511-75-1
M. Wt: 376.04 g/mol
InChI Key: OVMOGYOGBCHGHY-UHFFFAOYSA-N
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Description

5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione is a complex organic compound characterized by the presence of bromine atoms, a phenyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione typically involves the bromination of precursor compounds. One common method involves the bromination of trans-stilbene to form 1,2-dibromo-1,2-diphenylethane, which is then reacted with other reagents to form the final product . The reaction conditions often include the use of bromine or bromine-generating reagents such as potassium bromate and hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Mechanism of Action

The mechanism of action of 5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazolidine ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2-Dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the imidazolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

511-75-1

Molecular Formula

C12H12Br2N2O2

Molecular Weight

376.04 g/mol

IUPAC Name

5-(1,2-dibromo-2-phenylethyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C12H12Br2N2O2/c1-12(10(17)15-11(18)16-12)9(14)8(13)7-5-3-2-4-6-7/h2-6,8-9H,1H3,(H2,15,16,17,18)

InChI Key

OVMOGYOGBCHGHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)C(C(C2=CC=CC=C2)Br)Br

Origin of Product

United States

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